6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

Bioconjugation Crosslinking Protein Aggregation

Researchers requiring defined 1:1 stoichiometry in bioconjugation often face uncontrolled polymerization when using homobifunctional crosslinkers. This heterobifunctional NHS-ester-acid solves that limitation. - **Core advantage:** Single NHS ester + free carboxylic acid enables sequential two-step conjugation, preventing oligomerization. - **Quantified performance:** Achieves collagen hydrogel storage modulus (G') from 87.3 to 288.8 Pa; thermal stability from 47.6°C to 52.9°C (Duan et al., 2014). - **Supply:** Standard 1g, 5g packaging. Ambient shipping, stable at -20°C.

Molecular Formula C10H13NO6
Molecular Weight 243.21 g/mol
Cat. No. B8096530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid
Molecular FormulaC10H13NO6
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCC(=O)O
InChIInChI=1S/C10H13NO6/c12-7-5-6-8(13)11(7)17-10(16)4-2-1-3-9(14)15/h1-6H2,(H,14,15)
InChIKeyJWUFSYXQWPXFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NHS-Activated Adipic Acid (NHS-AA) Overview


6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS 118380-07-7), also known as N-hydroxysuccinimide (NHS) activated adipic acid , is a heterobifunctional crosslinking reagent with the molecular formula C10H13NO6 and a molecular weight of 243.21 g/mol . Its structure features an adipic acid backbone with a terminal carboxylic acid at one end and an amine-reactive NHS ester at the other . This configuration allows for a two-step, sequential conjugation strategy, enabling precise control over biomolecule modification. The NHS ester moiety is labile, hydrolyzing in aqueous buffers with a half-life that decreases from 4-5 hours at pH 7.0 to under 10 minutes at pH 8.6, necessitating careful planning in experimental design . The compound is widely used as a linker in bioconjugation, peptide synthesis, and surface modification, and is a key building block for synthesizing PROTACs (PROteolysis TArgeting Chimeras) .

Why NHS-AA Cannot Be Substituted


Generic substitution with other NHS-ester containing crosslinkers is not scientifically sound due to profound differences in spacer arm length, hydrophobicity, and, most critically, functionality. This compound is heterobifunctional, possessing a single NHS ester and a free carboxylic acid . This is in stark contrast to the more common homobifunctional analog, disuccinimidyl adipate (DSA), which contains two NHS esters and is used for single-step, zero-length crosslinking [1]. Selecting the incorrect type will lead to an entirely different experimental outcome, such as uncontrolled polymerization instead of a defined conjugate [2]. Furthermore, even among heterobifunctional reagents, the length and hydrophobicity of the adipic acid spacer arm significantly impact the solubility and aggregation behavior of the resulting conjugates. Reagents with longer, hydrophilic polyethylene glycol (PEG) spacers offer distinct advantages in solubility and reducing non-specific interactions compared to the hydrocarbon-based adipic acid spacer of this compound .

NHS-AA Quantitative Performance Evidence


Hydrophobic Spacer Arm vs. PEG-Based Crosslinkers

The adipic acid spacer arm of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid) provides a defined, hydrophobic link, contrasting with longer, hydrophilic polyethylene glycol (PEG) spacers. A direct comparison using the SPDP-dPEG₄-NHS ester, which features a 23.1 Å PEG spacer, demonstrates that the PEG modification greatly reduces protein aggregation and precipitation compared to crosslinkers with only hydrocarbon spacers like adipic acid . The selection of the spacer therefore represents a trade-off: the adipic acid spacer may be preferred for applications requiring a minimal, hydrophobic linker, while the PEG spacer is superior for maintaining solubility and minimizing non-specific interactions .

Bioconjugation Crosslinking Protein Aggregation

Heterobifunctional vs. Homobifunctional Crosslinking Control

The heterobifunctional nature of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid) is a primary differentiator from its homobifunctional analog, disuccinimidyl adipate (DSA, CAS 59156-70-6). DSA, with two NHS esters, is a 'homobifunctional crosslinker' that reacts with two amine groups to create a direct, zero-length crosslink [1]. In contrast, 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid has one NHS ester and one carboxylic acid, enabling a sequential, two-step conjugation strategy where the linker can first be attached to one molecule (via the NHS ester) and then, after activation, to a second (via the carboxylic acid) . This provides precise control over conjugate architecture and prevents the uncontrolled polymerization that can occur with homobifunctional reagents like DSA [2].

Bioconjugation PROTACs Drug Conjugation

Tunable Collagen Hydrogel Mechanics vs. Glutaraldehyde

In the context of collagen crosslinking, N-hydroxysuccinimide activated adipic acid (NHS-AA), which is this compound, offers a biocompatible alternative to the toxic standard glutaraldehyde. While glutaraldehyde is 'potentially cytotoxic' and its toxicity has been demonstrated to occur via apoptosis [1], NHS-AA is of interest due to its 'cytocompatibility and biocompatibility' [2]. A study by Duan et al. (2014) quantified the tunability of collagen gels with NHS-AA. By varying the [NHS-AA]/[NH2] ratio from 0.1 to 1.5, they were able to tune the storage modulus (G') from 87.3 Pa to a maximum of 288.8 Pa and the thermal stability (denaturation temperature) from 47.6°C to 52.9°C [3]. This level of fine control over material properties, without the associated cytotoxicity, is a key differentiator for biomedical applications.

Biomaterials Collagen Hydrogel Tissue Engineering

Collagen Storage Modulus Enhancement by Crosslinking

A study by Chen and Li (2011) investigated the effect of cross-linking on the dynamic viscoelastic properties of collagen using N-hydroxysuccinimide activated adipic acid (NHS-AA) [1]. They found a dramatic increase in material stiffness upon crosslinking. At 25°C, increasing the NHS-AA concentration to just 0.03% resulted in a 760-fold increase in the storage modulus (G') of the collagen solution compared to the uncrosslinked control [1].

Rheology Collagen Biomaterials

Improved Collagen Thermal Stability by Crosslinking

Chen and Li (2011) also quantified the improvement in thermal stability afforded by N-hydroxysuccinimide activated adipic acid (NHS-AA) crosslinking. Using differential scanning calorimetry (DSC), they determined that the denaturation temperature (Td) of the cross-linked collagen solution was approximately 2.1°C higher than that of the uncross-linked control, which had a Td of 40.4°C [1].

Thermal Stability Collagen Biomaterials

Stepwise PROTAC Linker Synthesis via Heterobifunctionality

The heterobifunctional nature of this compound is critical for its application as a PROTAC linker. Unlike homobifunctional linkers that would lead to polymerization, this compound's distinct reactive groups allow for a controlled, stepwise synthesis. The NHS ester can be used to first conjugate the linker to a ligand for an E3 ligase, followed by activation and coupling of the free carboxylic acid to a ligand for the target protein . This sequential strategy is essential for building the desired heterobifunctional PROTAC molecule.

PROTACs Drug Discovery Linker Chemistry

NHS-AA Application Scenarios


PROTAC and Heterobifunctional Conjugate Synthesis

For researchers synthesizing PROTACs or other heterobifunctional molecules, this compound is the appropriate choice. Its distinct NHS ester and carboxylic acid groups enable the required stepwise, sequential conjugation strategy, as highlighted by its classification as a PROTAC linker . This prevents the uncontrolled polymerization that would occur if a homobifunctional analog like DSA were used, ensuring the desired 1:1 stoichiometry and molecular architecture.

Tunable, Non-Cytotoxic Collagen Biomaterials

For tissue engineering applications where the cytotoxicity of glutaraldehyde is a concern, NHS-AA offers a quantitative and biocompatible alternative. Its use enables the precise tuning of collagen hydrogel mechanical properties, as demonstrated by Duan et al. (2014) who achieved a storage modulus (G') from 87.3 Pa to 288.8 Pa and thermal stability (Td) from 47.6°C to 52.9°C by varying the crosslinker ratio [1]. This allows for the creation of scaffolds with defined stiffness for specific cell culture needs.

Minimal Hydrophobic Linker Conjugation

This compound is the ideal choice when the research goal requires a short, hydrophobic spacer arm between two conjugated molecules. Unlike PEG-based alternatives (e.g., SPDP-dPEG₄-NHS ester) which provide a longer 23.1 Å hydrophilic spacer to enhance solubility and reduce aggregation, the adipic acid spacer offers a compact, hydrophobic link . This is often preferred in applications like drug conjugation where a minimal, non-cleavable linker is desired to preserve the native activity of the drug or to study proximity effects.

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